molecular formula C12H18BrNO2 B3074239 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol CAS No. 1019531-13-5

2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol

Cat. No. B3074239
CAS RN: 1019531-13-5
M. Wt: 288.18 g/mol
InChI Key: BOUFNDVPOGBLKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for “2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol” is not available, related compounds have been synthesized through various methods. For instance, late-stage functionalization of the ortho-position was carried out through a palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes .

Scientific Research Applications

Enzyme Inhibition Studies

Mechanism of Action

Target of Action

The primary target of 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol, also known as 2-Bromo-4-((isobutylamino)methyl)-6-methoxyphenol, is typically a specific receptor or enzyme involved in a biochemical pathway. For instance, compounds with similar structures often target enzymes like enoyl-acyl carrier protein reductase, which plays a crucial role in fatty acid synthesis .

Mode of Action

This compound interacts with its target by binding to the active site of the enzyme, inhibiting its activity. The bromine atom and the methoxy group contribute to the binding affinity and specificity. The isobutylamino group enhances the interaction through additional hydrogen bonding or hydrophobic interactions, leading to a conformational change in the enzyme that reduces its activity .

Biochemical Pathways

The inhibition of the target enzyme disrupts the fatty acid synthesis pathway, which is essential for cell membrane production and energy storage. This disruption leads to a cascade of downstream effects, including reduced cell growth and proliferation, particularly in rapidly dividing cells such as bacteria or cancer cells .

Result of Action

At the molecular level, the inhibition of the target enzyme leads to a decrease in the synthesis of fatty acids, which are vital for cell membrane integrity and function. At the cellular level, this results in impaired cell growth and division, leading to cell death in susceptible organisms or cells .

properties

IUPAC Name

2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c1-8(2)6-14-7-9-4-10(13)12(15)11(5-9)16-3/h4-5,8,14-15H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUFNDVPOGBLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C(=C1)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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